molecular formula C12H23N3O B11738955 4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol CAS No. 1856047-30-7

4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11738955
CAS No.: 1856047-30-7
M. Wt: 225.33 g/mol
InChI Key: PBQDUECIDWCBPH-UHFFFAOYSA-N
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Description

4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a butanol group attached to the pyrazole ring through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in anhydrous conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-propyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-chlorobutan-1-ol: Another precursor used in the synthesis.

    1H-pyrazole-4-carboxylic acid: A structurally related compound with different functional groups.

Uniqueness

4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to the presence of both a pyrazole ring and a butanol moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

1856047-30-7

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C12H23N3O/c1-3-7-15-10-12(11(2)14-15)9-13-6-4-5-8-16/h10,13,16H,3-9H2,1-2H3

InChI Key

PBQDUECIDWCBPH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCCCCO

Origin of Product

United States

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